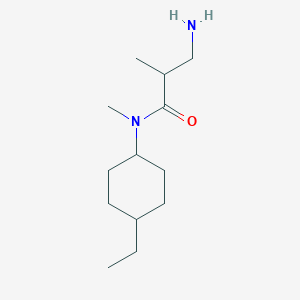![molecular formula C7H14N6O B7589509 2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide](/img/structure/B7589509.png)
2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AMPA and belongs to the class of tetrazole-containing compounds. AMPA has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of AMPA is not fully understood, but it is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that is involved in the synthesis of DNA, and inhibition of this enzyme can lead to cell death. AMPA has been shown to have potent inhibitory activity against DHFR, and this has been studied for its potential as an anticancer drug.
Biochemical and Physiological Effects:
AMPA has been shown to have a number of biochemical and physiological effects. It has been shown to have potent antitumor activity in vitro and in vivo, and has been studied for its potential as an anticancer drug. In addition, AMPA has been shown to have antiviral activity against a number of viruses, including HIV-1 and HSV-1. AMPA has also been shown to have neuroprotective effects, and has been studied for its potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AMPA has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have potent activity against a number of targets, including DHFR and various viruses. However, there are also limitations to the use of AMPA in lab experiments. It is a highly potent compound, and care must be taken in handling and storage. In addition, further research is needed to fully understand the mechanism of action of AMPA.
Orientations Futures
There are a number of future directions for research on AMPA. One area of research is in the development of AMPA as a drug candidate for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of AMPA, and to optimize its potency and selectivity for specific targets. In addition, research is needed to explore the potential use of AMPA in the treatment of neurodegenerative diseases, and to understand its effects on the nervous system. Finally, research is needed to explore the potential use of AMPA in the development of new antiviral drugs.
Méthodes De Synthèse
The synthesis of AMPA involves the reaction of 2-methyl-2-nitropropanoic acid with thionyl chloride to form 2-chloro-2-methylpropanoic acid. This intermediate is then reacted with 1-(2H-tetrazol-5-yl)ethylamine to form AMPA. The synthesis method of AMPA has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
AMPA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where AMPA has been studied for its potential as a drug candidate for the treatment of various diseases. AMPA has been shown to have potent antitumor activity, and has been studied for its potential as an anticancer drug.
Propriétés
IUPAC Name |
2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6O/c1-4(5-10-12-13-11-5)9-6(14)7(2,3)8/h4H,8H2,1-3H3,(H,9,14)(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOINSOSXQEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)NC(=O)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7589428.png)




![2-[Methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]butanoic acid](/img/structure/B7589462.png)

![1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7589483.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7589493.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B7589496.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7589511.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1,2-oxazol-3-yl)methanamine](/img/structure/B7589519.png)

![2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine](/img/structure/B7589534.png)